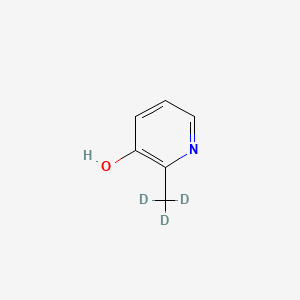
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group and two hydroxyl groups on the indenone framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) can be achieved through several synthetic routes. One common method involves the nitration of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy, followed by purification and isolation of the desired product. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For example, the use of specific catalysts and controlled temperature conditions can significantly enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amines, which are valuable in pharmaceutical applications.
Aplicaciones Científicas De Investigación
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) can be compared with other similar compounds such as:
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy: Lacks the nitro group, resulting in different reactivity and applications.
1H-Inden-1-one,2,3-dihydro-4-nitro: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
1H-Inden-1-one,2,3-dihydro-6,7-dimethoxy-4-nitro: The methoxy groups alter the electronic properties and reactivity of the compound.
Propiedades
Número CAS |
148050-55-9 |
|---|---|
Fórmula molecular |
C9H7NO5 |
Peso molecular |
209.157 |
Nombre IUPAC |
6,7-dihydroxy-4-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2 |
Clave InChI |
CTSJQBXYWBKRNW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C(=CC(=C2O)O)[N+](=O)[O-] |
Sinónimos |
1H-Inden-1-one,2,3-dihydro-6,7-dihydroxy-4-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589706.png)




![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)
![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)
